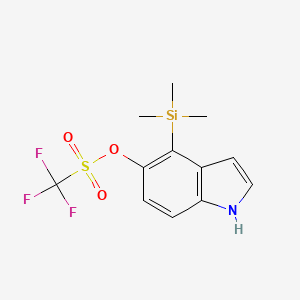
(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C12H14F3NO3SSi and a molecular weight of 337.39 g/mol . This compound is known for its unique structure, which includes a trimethylsilyl group attached to an indole ring, and a trifluoromethanesulfonate group. It is commonly used in organic synthesis, particularly in the preparation of indolyne precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate typically involves the reaction of 4-trimethylsilyl-1H-indole with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of various substituted indole derivatives.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, particularly with dienes and azides, to form complex indole-containing structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are substituted indoles and indole-containing cycloadducts .
Scientific Research Applications
(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a precursor in the synthesis of various indole derivatives, which are important in medicinal chemistry and materials science.
Biological Studies: Indole derivatives synthesized from this compound have been studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the preparation of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-trimethylsilyl-1H-indol-5-yl) trifluorom
Properties
CAS No. |
1259448-37-7 |
|---|---|
Molecular Formula |
C12H14F3NO3SSi |
Molecular Weight |
337.39 g/mol |
IUPAC Name |
(4-trimethylsilyl-1H-indol-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H14F3NO3SSi/c1-21(2,3)11-8-6-7-16-9(8)4-5-10(11)19-20(17,18)12(13,14)15/h4-7,16H,1-3H3 |
InChI Key |
LLCJFYYASDIOJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC2=C1C=CN2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)
![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)

![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)


![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)


![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)
